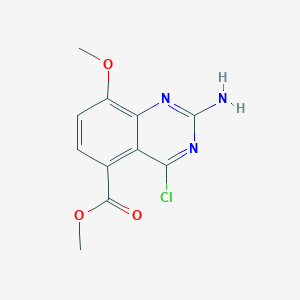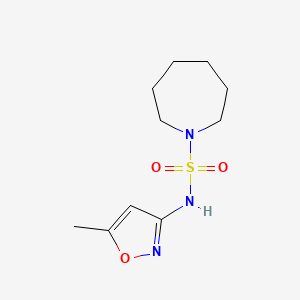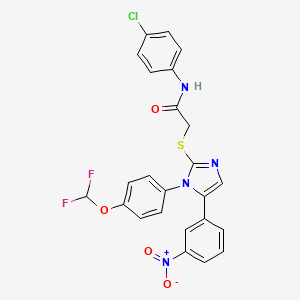
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” is a chemical compound with the molecular formula C11H10ClN3O3 . It is also known by its synonyms “Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” and "5-Quinazolinecarboxylic acid, 2-amino-4-chloro-8-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as “Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate”, has been a topic of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinazoline scaffold .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” is 267.67 . The density is 1.4±0.1 g/cm3 .Chemical Reactions Analysis
Quinazoline derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . The structure-activity analysis showed that replacing the hydrogen atom at certain positions of the quinazoline skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate” has a boiling point of 506.6±60.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Metabolism in Antimalarial Agents
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate and its derivatives, such as 8-aminoquinolines, have been extensively studied for their applications in antimalarial therapy. The metabolism of these compounds has been a significant area of research due to the toxic effects their metabolic products can have on erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. Studies on dogs dosed with tritium-labelled primaquine, a related compound, showed the excretion of metabolites including 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and others that could potentially form methemoglobin-forming compounds. These findings highlight the complexity of the metabolic pathways and the potential for developing safer antimalarial agents by understanding these mechanisms (Strother et al., 1981).
Pharmaceutical Impurities and Synthesis
Research into the synthesis of omeprazole, a proton pump inhibitor (PPI), and related pharmaceutical impurities has also involved derivatives of methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate. Novel methods for synthesizing omeprazole and identifying pharmaceutical impurities have provided insights into the development of PPIs and the management of impurities that arise during the synthesis process. This area of study underscores the importance of precision in pharmaceutical synthesis to ensure drug safety and efficacy (Saini et al., 2019).
Nutritional Impacts and Methylation Reactions
The nutritional burden of methylation reactions, where compounds like methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate may play a role, has been explored in the context of dietary requirements and the impact on health. Methylation is a critical biological process, and understanding the nutritional aspects can help in managing diseases and optimizing health through diet (Bertolo & McBreairty, 2013).
Ocular Toxicity and Screening Guidelines
The potential ocular toxicity of compounds related to methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate, particularly in the context of antimalarial drugs like chloroquine and hydroxychloroquine, has led to the development of screening guidelines to monitor and manage the risk. These guidelines are crucial for ensuring the safe use of drugs that contain such compounds, especially given the severe effects that can arise from toxicity (Jones, 1999).
Propiedades
IUPAC Name |
methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-6-4-3-5(10(16)18-2)7-8(6)14-11(13)15-9(7)12/h3-4H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLNUYXZQXWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)

![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2811164.png)
![2-(2-Bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride](/img/structure/B2811165.png)
![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)


![3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2811170.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)